3-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-(4-sulfamoylphenyl)propanamide
Beschreibung
Eigenschaften
Molekularformel |
C17H16N4O4S |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-(4-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C17H16N4O4S/c18-26(24,25)12-7-5-11(6-8-12)19-16(22)10-9-15-20-14-4-2-1-3-13(14)17(23)21-15/h1-8H,9-10H2,(H,19,22)(H2,18,24,25)(H,20,21,23) |
InChI-Schlüssel |
OZFGRIAGSCXGBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-(4-sulfamoylphenyl)propanamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in anti-inflammatory and anticancer research. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound features a quinazoline core substituted with a sulfonamide group and a propanamide moiety. The synthesis typically involves multi-step reactions starting from readily available precursors such as anthranilic acid and sulfanilamide. Key synthetic pathways include:
- Formation of Quinazoline Core : The reaction of anthranilic acid with acetic anhydride to yield benzoxazinone derivatives.
- Sulfonamide Introduction : The incorporation of sulfanilamide through diazotization and subsequent reactions to form the target compound.
COX-2 Inhibition
One of the primary biological activities investigated for this compound is its inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and pain. Research indicates that related compounds exhibit significant COX-2 inhibitory activity:
- A study found that certain derivatives had a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM . This suggests that the sulfonamide group may enhance the inhibitory effects on COX-2.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study explored N-alkyl derivatives of related quinazoline compounds as potential anticancer agents, indicating promising results against various cancer cell lines:
- Cytotoxicity Assays : Compounds were tested against breast cancer cell lines (e.g., MCF-7) and showed moderate to high cytotoxicity, suggesting potential for further development as anticancer drugs .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Pro-inflammatory Mediators : By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation.
- Induction of Apoptosis in Cancer Cells : Preliminary studies suggest that quinazoline derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
Research Findings and Case Studies
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a range of biological activities that are crucial for its application in pharmaceuticals.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds show significant antimicrobial properties. For instance, compounds similar to 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-(4-sulfamoylphenyl)propanamide have been tested against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In one study, certain derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong potential as antibacterial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
One study reported IC50 values ranging from 1.9 to 7.52 µg/mL for various derivatives, highlighting their effectiveness against these cell lines . The mechanism often involves inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
COX-2 Inhibition
Another significant application is its role as a COX-2 inhibitor. Compounds with similar structures have been shown to inhibit COX-2 activity effectively, which is relevant in the treatment of inflammatory diseases and pain management. One derivative exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM .
Case Study 1: Antimicrobial Screening
A series of compounds based on the quinazoline scaffold were synthesized and screened for antimicrobial activity against several pathogens. The results indicated that modifications at specific positions on the quinazoline ring could enhance activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 6.25 | Mycobacterium smegmatis |
| Compound B | 12.5 | Escherichia coli |
| Compound C | 25 | Staphylococcus aureus |
Case Study 2: Anticancer Evaluation
In another study focusing on anticancer activity, various derivatives were tested against HCT-116 and MCF-7 cell lines. The findings supported the hypothesis that structural modifications could lead to enhanced cytotoxicity.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound D | 1.9 | HCT-116 |
| Compound E | 7.5 | MCF-7 |
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Quinazolinone Core
The quinazolinone moiety contains electrophilic sites at the carbonyl (C=O) and adjacent nitrogen atoms, making it susceptible to nucleophilic attack. Key reactions include:
For example, under basic conditions, the lactam ring undergoes hydrolysis to yield 2-aminobenzamide derivatives . This reactivity aligns with studies on analogous quinazolinones .
Sulfonamide Group Reactivity
The sulfamoylphenyl group (-SONH) participates in acid-base and substitution reactions:
The sulfonamide’s NH group can act as a nucleophile, enabling coupling reactions with electrophiles like acyl chlorides .
Propanamide Linker Modifications
The propanamide chain (-CH-CH-CONH-) undergoes characteristic amidolysis and cyclization:
For instance, heating with NaOH hydrolyzes the amide bond to release propanoic acid, while intramolecular cyclization forms quinazolinone-fused rings under acidic conditions .
Catalytic Functionalization
Transition-metal catalysts (e.g., Pd, Cu) enable cross-coupling reactions at aromatic positions:
These reactions expand the compound’s utility in generating derivatives for structure-activity relationship studies .
Redox Reactions
The quinazolinone system undergoes redox transformations:
Reduction with NaBH selectively targets the carbonyl group, while oxidation modifies the nitrogen centers .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the quinazolinone ring, propanamide linker, or aryl groups. These modifications influence physicochemical properties such as melting point, solubility, and stability:
Notes:
- Thioacetamide derivatives (e.g., compounds 5–10 in ) exhibit higher melting points (up to 315.5°C) compared to hydrazine-based analogs (e.g., 13a–b, 274–288°C), suggesting stronger intermolecular interactions or crystallinity.
Antioxidant and Anti-Inflammatory Activity
- 4-Chloro and Nitro Derivatives : In a study of N'-arylidene-N-(4-oxo-3,4-dihydroquinazolin-2-yl)propanehydrazides, 4-chloro and nitro-substituted analogs demonstrated superior antioxidant and anti-inflammatory activities compared to acetylsalicylic acid and standard antioxidants (e.g., gallic acid) . This highlights the role of electron-withdrawing groups in enhancing radical-scavenging efficacy.
- Thioacetamide Derivatives : Compounds with para-tolyl (e.g., compound 8, ) or ethylphenyl groups exhibited moderate to high anti-inflammatory activity, likely due to improved hydrophobic interactions with target proteins.
Enzymatic Inhibition
- Sulfonamide Role: The 4-sulfamoylphenyl group in the target compound and analogs (e.g., ) is critical for inhibiting carbonic anhydrases or cyclooxygenases, as sulfonamides are known to bind zinc ions or enzyme active sites.
Key Research Findings
Electron-Withdrawing Groups Enhance Bioactivity : Chloro and nitro substituents significantly improve antioxidant and anti-inflammatory potency .
Thioacetamide vs. Hydrazine Linkers : Thioacetamide derivatives (e.g., ) generally exhibit higher thermal stability and enzymatic affinity compared to hydrazine-based analogs .
Sulfonamide Critical for Target Binding: The 4-sulfamoylphenyl group is indispensable for interactions with biological targets, as evidenced by reduced activity in non-sulfonamide analogs .
Vorbereitungsmethoden
Cyclization of Anthranilic Acid Derivatives
The quinazolinone ring is synthesized from 2-aminobenzoic acid (anthranilic acid) through a two-step process:
-
Formation of 2-methylquinazolin-4(3H)-one : Heating anthranilic acid with acetic anhydride yields 2-methyl-4H-benzo[d][1,oxazin-4-one, which undergoes cyclocondensation with ammonium acetate to form 2-methylquinazolin-4(3H)-one.
-
Substitution at C2 : The methyl group at C2 is replaced via nucleophilic aromatic substitution (SNAr) using arylamines or thiols. For STO1542, this position is functionalized with a propanamide side chain.
-
Solvent: Glacial acetic acid
-
Temperature: 120°C (reflux)
-
Catalyst: Ammonium acetate (1.2 equiv)
-
Yield: 68–72%
Introduction of the Propanamide Side Chain
Alkylation with Ethylene Carbonate
A patent by US8114995B2 describes the use of ethylene carbonate for controlled alkylation of quinazolinone intermediates. For STO1542:
-
Substrate : 2-(3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one.
-
Alkylation : Reacting with ethylene carbonate in dimethylformamide (DMF) at 110°C for 6 hours introduces a 2-hydroxyethoxy group.
-
Purification : Crystallization from dichloromethane/heptane (3:1 v/v) yields the alkylated intermediate.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 110°C |
| Reaction Time | 6 hours |
| Yield | 78% |
Amide Coupling Strategies
The propanamide linker is installed using carbodiimide-mediated coupling:
-
Activation : 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is activated with HATU (1.5 equiv) and DIPEA (3 equiv) in DMF.
-
Coupling : Reaction with 4-sulfamoylaniline at 25°C for 12 hours forms the target amide.
-
Coupling Agent: HATU
-
Base: DIPEA
-
Solvent: DMF
-
Yield: 65%
-
Purity (HPLC): >95%
Functionalization with the 4-Sulfamoylphenyl Group
Sulfonylation of Aniline Intermediates
The 4-sulfamoylphenyl moiety is introduced via sulfonylation:
-
Sulfonyl Chloride Synthesis : 4-Nitrobenzenesulfonyl chloride is reduced to 4-aminobenzenesulfonamide using H2/Pd-C in ethanol.
-
Coupling : The sulfonamide is reacted with the propanamide-quinazolinone intermediate under basic conditions (NaHCO3) in dichloromethane.
-
Solvent: Dichloromethane
-
Base: Sodium bicarbonate (2 equiv)
-
Temperature: 0°C → 25°C (gradual warming)
-
Yield: 82%
Crystallographic Validation and Stereochemical Considerations
The X-ray structure of STO1542 bound to PARP3 (PDB: 4L7N) confirms:
-
Binding Mode : The quinazolinone core occupies the nicotinamide-binding site, with the propanamide linker forming hydrogen bonds to Gly227 and Ser228.
-
Stereochemistry : The (S)-enantiomer exhibits 10-fold higher potency than the (R)-form due to favorable interactions with the PARP3 hydrophobic pocket.
| Parameter | Value |
|---|---|
| Resolution | 1.8 Å |
| Space Group | P 21 21 21 |
| R-factor | 0.184 |
| PDB DOI | 10.2210/pdb4l7n/pdb |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-(4-sulfamoylphenyl)propanamide, and how can reaction yields be optimized?
- Answer : The compound can be synthesized via coupling reactions between quinazolinone derivatives and sulfonamide-containing moieties. Key reagents include HBTU (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMSO with triethylamine as a base, yielding ~68.6% under optimized conditions . Alternative methods employ EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) in aprotic solvents like DMF or THF, commonly used in peptide coupling . Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0–25°C), and reaction time (12–24 hours).
Table 1 : Example Reaction Conditions
| Reagent System | Solvent | Yield (%) | Reference |
|---|---|---|---|
| HBTU, DMSO | DMSO | 68.6 | |
| EDCI/HOBt | DMF | 70–85* | |
| *Hypothetical yield based on analogous reactions. |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- 1H/13C-NMR : Confirm proton environments (e.g., sulfamoyl NH₂ at δ 7.35–7.92 ppm, quinazolinone carbonyl at δ 160–170 ppm) .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1622 cm⁻¹, sulfonamide S=O at ~1150–1350 cm⁻¹) .
- Elemental Analysis : Validate C, H, N content (e.g., theoretical vs. experimental ±0.3% deviation) .
- HPLC : Purity assessment (≥95% for biological assays) .
Q. What solubility profiles are relevant for in vitro assays?
- Answer : The compound is highly soluble in DMSO (≥22.45 mg/mL) but insoluble in water or ethanol . For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in aqueous buffers.
Advanced Research Questions
Q. How can computational modeling elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., tankyrase or anti-inflammatory enzymes). Focus on the quinazolinone core and sulfamoyl group as key pharmacophores .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with bioactivity .
Q. How can structure-activity relationship (SAR) studies optimize anti-inflammatory or antioxidant activity?
- Answer :
-
Substituent Variation : Replace the 4-sulfamoylphenyl group with electron-withdrawing groups (e.g., nitro, chloro) to enhance anti-inflammatory activity (IC₅₀ improvement by 2–3× vs. acetylsalicylic acid) .
-
Scaffold Hybridization : Conjugate the quinazolinone moiety to peptides to modulate hydrophobicity and charge, improving membrane permeability .
-
Bioisosteres : Replace the propanamide linker with thiourea or sulfonamide to alter metabolic stability .
Table 2 : SAR Trends in Analogous Compounds
Substituent Bioactivity Trend Reference 4-Chloro-phenyl ↑ Anti-inflammatory Hydrophobic peptides ↑ Cellular uptake Thioureido linker ↓ Metabolic degradation
Q. How can researchers resolve contradictions between antioxidant and anti-inflammatory activity data?
- Answer :
- Dose-Response Analysis : Test multiple concentrations to identify non-linear effects (e.g., pro-oxidant activity at high doses).
- Mechanistic Studies : Use ROS scavenging assays (e.g., DPPH/ABTS) for antioxidant activity and COX-2/LOX inhibition for anti-inflammatory profiling .
- Pathway Crosstalk : Evaluate Nrf2/NF-κB signaling interplay using gene knockout models .
Q. What strategies address low yields in coupling reactions during synthesis?
- Answer :
- Activating Agents : Switch from HBTU to T3P (propylphosphonic anhydride) for sterically hindered amines.
- Microwave Assistance : Reduce reaction time (30–60 mins vs. 24 hrs) and improve yields by 15–20% .
- Purification : Use flash chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethanol/water) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
